6-(Methoxymethyl)benzo[d]thiazol-2-amine

Synthetic methodology Medicinal chemistry Building block procurement

6-(Methoxymethyl)benzo[d]thiazol-2-amine (CAS 232282-44-9) offers a unique methoxymethyl substitution at the 6-position of the benzothiazole core, delivering a calculated clogP of 1.8–2.1 and electron-donating character (Hammett σp ~ -0.02) distinct from 6-methoxy or 6-fluoro analogs. Critical for M3 muscarinic antagonist SAR campaigns (see US Patent 7,232,841) and Pd-catalyzed derivatization strategies. Ensure regioisomer control to avoid 5-amino misassignment artifacts. Ideal for focused library synthesis with 46% isolated yield in cross-coupling reactions.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
Cat. No. B13615756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)benzo[d]thiazol-2-amine
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11)
InChIKeyLZYWPFYQBCYRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxymethyl)benzo[d]thiazol-2-amine: Chemical Identity and Procurement Baseline for Research Applications


6-(Methoxymethyl)benzo[d]thiazol-2-amine (CAS 232282-44-9) is a C9H10N2OS benzothiazole derivative bearing a methoxymethyl (-CH2OCH3) substituent at the 6-position of the fused bicyclic core . The compound exhibits a calculated density of 1.315 g/cm³ and a predicted boiling point of approximately 340°C at 760 mmHg . The 2-amino group provides a nucleophilic handle for derivatization, while the 6-methoxymethyl moiety introduces moderate lipophilicity and electron-donating character, influencing both physicochemical properties and target engagement potential . This compound is commercially available from multiple specialty chemical suppliers as a research reagent, typically at 98% purity, with documented 1H NMR characterization data available .

Why Unsubstituted or Alternative 6-Substituted Benzothiazol-2-amines Cannot Substitute for 6-(Methoxymethyl)benzo[d]thiazol-2-amine in Targeted Research


The benzothiazol-2-amine scaffold is a privileged pharmacophore, yet the substitution pattern at the 6-position dictates distinct molecular recognition, physicochemical properties, and synthetic utility [1]. Unsubstituted 2-aminobenzothiazole lacks the lipophilic and steric bulk conferred by the methoxymethyl group, resulting in fundamentally different membrane permeability and target-binding profiles . Compounds with alternative 6-substituents—such as 6-methoxy (C8H8N2OS, 180.22 g/mol), 6-fluoro, or 6-trifluoromethoxy derivatives—exhibit divergent electronic properties (Hammett σ values), hydrogen-bonding capacities, and metabolic stability that preclude simple interchange in biological assays or medicinal chemistry campaigns [2]. Furthermore, the methoxymethyl group serves as a strategic synthetic handle that enables orthogonal derivatization strategies (e.g., deprotection to hydroxymethyl, oxidation to aldehyde/carboxylic acid) not accessible with other 6-substituted analogs . The evidence presented below quantifies these differences across multiple dimensions relevant to procurement decisions.

Quantitative Differentiation Evidence: 6-(Methoxymethyl)benzo[d]thiazol-2-amine Versus Closest Structural Analogs


Synthetic Accessibility and Yield: Direct Comparison of 6-Methoxymethyl vs. Alternative 6-Substituted Benzothiazol-2-amines

The synthesis of 6-(methoxymethyl)benzo[d]thiazol-2-amine via Pd-catalyzed C-H activation using 6-bromobenzo[d]thiazol-2-amine and methoxymethylboronic acid pinacol ester proceeds with a 46% isolated yield under optimized conditions (DMF/H2O 4:1, 80°C, 12 h) . This contrasts with alternative synthetic routes to 6-substituted analogs: 6-methoxybenzothiazol-2-amine (CAS 1747-60-0) is typically synthesized via cyclocondensation of 4-methoxyaniline derivatives with KSCN/Br2, achieving yields of 35-52% [1]. The Pd-catalyzed route to the methoxymethyl analog offers orthogonal functional group compatibility and avoids harsh oxidative bromination conditions required for other 6-substituted derivatives.

Synthetic methodology Medicinal chemistry Building block procurement

Regioisomeric Differentiation: 6-(Methoxymethyl) vs. 2-(Methoxymethyl)benzothiazol-amine Isomers

The positional isomer 2-(methoxymethyl)-1,3-benzothiazol-5-amine (same molecular formula C9H10N2OS, same MW 194.26 g/mol) exhibits distinct biological activity profiles due to the methoxymethyl group being located on the thiazole ring rather than the benzene ring . In vitro anticancer screening against A549 (lung) and MCF-7 (breast) cell lines revealed that derivatives of 2-(methoxymethyl)-1,3-benzothiazol-5-amine exhibit IC50 values ranging from 12 to 45 μM . This regioisomer places the amine at the 5-position of the benzene ring rather than the 2-position of the thiazole ring as in 6-(methoxymethyl)benzo[d]thiazol-2-amine, fundamentally altering the hydrogen-bonding donor/acceptor geometry and target-binding pharmacophore [1].

Regioisomer specificity Target engagement Biological assay design

Computational Physicochemical Property Differentiation: 6-Methoxymethyl vs. 6-Methoxy and Unsubstituted Benzothiazol-2-amines

The 6-methoxymethyl substituent confers distinct physicochemical properties compared to 6-methoxy and unsubstituted analogs. Calculated logP (lipophilicity) values for 6-(methoxymethyl)benzo[d]thiazol-2-amine (clogP ~1.8-2.1) are elevated relative to 6-methoxybenzothiazol-2-amine (clogP ~1.4-1.7) and substantially higher than unsubstituted 2-aminobenzothiazole (clogP ~1.0-1.3), reflecting the additional methylene spacer and ether oxygen . This intermediate lipophilicity profile balances membrane permeability with aqueous solubility, a critical determinant in cell-based assay performance. Molecular weight (194.26 g/mol) is 8% higher than 6-methoxy analog (180.22 g/mol) and 29% higher than unsubstituted (150.20 g/mol), affecting dosing calculations and formulation strategies .

Physicochemical profiling Drug-likeness Medicinal chemistry optimization

Patent-Documented Scaffold Differentiation: 6-Methoxymethylbenzothiazol-2-amine as a Privileged Core in M3 Muscarinic Antagonist Development

Patent literature (US 7,232,841 B2) discloses novel thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists for treating respiratory diseases including COPD and asthma [1]. The benzothiazol-2-amine scaffold with specific 6-substitution patterns, including methoxymethyl-bearing analogs, is claimed within the structural genus. The methoxymethyl group at the 6-position provides a steric and electronic profile distinct from 6-halo, 6-alkoxy, and 6-alkyl substituents that influences receptor subtype selectivity (M3 over M1/M2/M4/M5) [2]. 6-Methoxybenzothiazol-2-amine (CAS 1747-60-0) lacks the methylene spacer and exhibits different conformational flexibility and hydrogen-bonding capacity, altering its pharmacophore complementarity to the M3 orthosteric binding pocket.

M3 muscarinic receptor GPCR antagonist Respiratory therapeutics

Recommended Research Applications for 6-(Methoxymethyl)benzo[d]thiazol-2-amine Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Benzothiazole-Based Chemical Libraries via 6-Position Functionalization

Researchers building focused libraries of benzothiazol-2-amine derivatives should prioritize 6-(methoxymethyl)benzo[d]thiazol-2-amine when the synthetic route involves Pd-catalyzed cross-coupling of a 6-bromo precursor . The 46% isolated yield achieved under mild conditions (DMF/H2O, 80°C, 12 h) is comparable to traditional cyclocondensation methods for 6-methoxy analogs but offers greater functional group tolerance and modularity . The methoxymethyl group can be subsequently deprotected to hydroxymethyl (under acidic conditions) or oxidized to the corresponding aldehyde or carboxylic acid, providing versatile downstream derivatization handles not accessible with direct 6-methoxy substitution .

M3 Muscarinic Acetylcholine Receptor (mAChR) Antagonist Discovery Programs

This compound is specifically suited for medicinal chemistry programs targeting M3 muscarinic acetylcholine receptor antagonism for respiratory indications (COPD, asthma) . Patent US 7,232,841 B2 explicitly claims thiazole aniline compounds bearing 6-methoxymethyl substitution within the M3 antagonist structural genus . The methoxymethyl group's conformational flexibility (conferred by the methylene spacer) differentiates it from rigid 6-alkoxy analogs and may influence M3 subtype selectivity over M1/M2/M4/M5 receptors—a critical therapeutic index parameter . Use of alternative 6-substituted benzothiazol-2-amines (e.g., 6-methoxy, 6-fluoro) may yield compounds outside the optimal patent SAR space.

Structure-Activity Relationship (SAR) Studies Exploring 6-Position Lipophilicity and Electronic Effects

For systematic SAR campaigns investigating the impact of 6-position substitution on benzothiazol-2-amine pharmacological activity, this compound provides a unique intermediate property profile . With a calculated clogP of approximately 1.8-2.1, it occupies the lipophilicity space between the more polar 6-methoxy analog (clogP ~1.4-1.7) and more lipophilic 6-alkyl or 6-trifluoromethoxy derivatives . This intermediate logP range is often associated with favorable membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility . The methoxymethyl group's electron-donating character (Hammett σp ~ -0.02 to -0.05) also differs from the stronger electron-donating 6-methoxy (σp ~ -0.27), enabling exploration of electronic effects on target binding [1].

Regioisomer-Controlled Biological Assay Design

When designing biological assays to probe benzothiazole-based pharmacophores, strict regioisomer control is essential . 6-(Methoxymethyl)benzo[d]thiazol-2-amine (amine at 2-position, methoxymethyl at 6-position) and 2-(methoxymethyl)-1,3-benzothiazol-5-amine (amine at 5-position, methoxymethyl at 2-position) share identical molecular formulas (C9H10N2OS, MW 194.26) but exhibit fundamentally different hydrogen-bonding geometries and biological activities—the 5-amino regioisomer shows IC50 values of 12-45 μM in anticancer assays . This scenario is critical for researchers conducting high-throughput screening where automated compound registration may conflate regioisomers; explicit specification of the 6-methoxymethyl-2-amino regioisomer prevents costly assay artifacts [1].

Quote Request

Request a Quote for 6-(Methoxymethyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.